molecular formula C17H14N2O B12730815 10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 88389-57-5

10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12730815
CAS No.: 88389-57-5
M. Wt: 262.30 g/mol
InChI Key: OSABSQZDTUNYGJ-UHFFFAOYSA-N
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Description

10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indenoquinoline core through cyclization of appropriate precursors.

    Amination: Introduction of the methylamino group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core structure.

Uniqueness

10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific substitution pattern and the presence of the methylamino group, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

88389-57-5

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

10-(methylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C17H14N2O/c1-18-15-12-8-4-5-9-13(12)19-16-10-6-2-3-7-11(10)17(20)14(15)16/h2-9,14-15,18H,1H3

InChI Key

OSABSQZDTUNYGJ-UHFFFAOYSA-N

Canonical SMILES

CNC1C2C(=NC3=CC=CC=C13)C4=CC=CC=C4C2=O

Origin of Product

United States

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